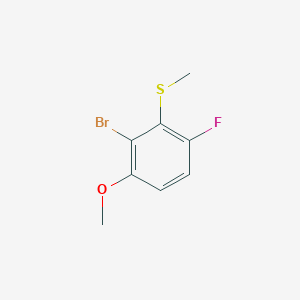
(2-Bromo-6-fluoro-3-methoxyphenyl)(methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-6-fluoro-3-methoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H8BrFOS and a molecular weight of 251.12 g/mol This compound is characterized by the presence of bromine, fluorine, methoxy, and methylsulfane groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-fluoro-3-methoxyphenyl)(methyl)sulfane typically involves the following steps:
Fluorination: The addition of a fluorine atom to the benzene ring.
Methylsulfane Addition: The attachment of a methylsulfane group (-SCH3) to the benzene ring.
These reactions are carried out under controlled conditions, often using catalysts and specific reagents to ensure the desired substitution patterns .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar steps as mentioned above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
化学反応の分析
Types of Reactions
(2-Bromo-6-fluoro-3-methoxyphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine, fluorine, and methoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or other reduced sulfur compounds.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and other reduced sulfur compounds.
Coupling Products: Biaryl compounds and other coupled products.
科学的研究の応用
(2-Bromo-6-fluoro-3-methoxyphenyl)(methyl)sulfane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Bromo-6-fluoro-3-methoxyphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context of the interaction .
類似化合物との比較
Similar Compounds
(2-Bromo-6-fluoro-3-methoxyphenyl)(methyl)sulfane: Characterized by the presence of bromine, fluorine, methoxy, and methylsulfane groups.
6-Bromo-2-fluoro-3-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a methylsulfane group.
(2-Fluoro-6-methoxyphenyl)(methyl)sulfane: Lacks the bromine atom, making it less reactive in certain substitution reactions.
特性
IUPAC Name |
3-bromo-1-fluoro-4-methoxy-2-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFOS/c1-11-6-4-3-5(10)8(12-2)7(6)9/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNMKBNPCOVFPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)SC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














